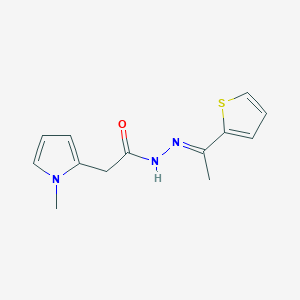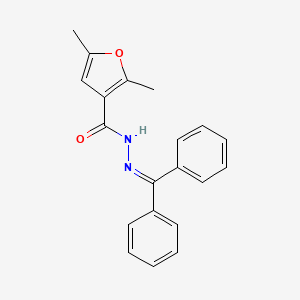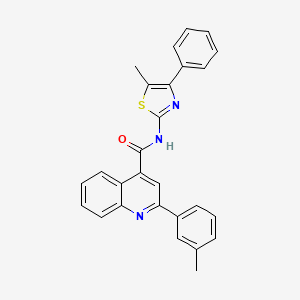
Methyl (4-((4-((4-iodo-2-methylphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL N-[4-({4-[(4-IODO-2-METHYLPHENYL)CARBAMOYL]PIPERIDIN-1-YL}SULFONYL)PHENYL]CARBAMATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL N-[4-({4-[(4-IODO-2-METHYLPHENYL)CARBAMOYL]PIPERIDIN-1-YL}SULFONYL)PHENYL]CARBAMATE typically involves multiple steps:
Formation of the IODO-2-METHYLPHENYL intermediate: This step involves iodination of 2-methylphenyl using iodine and an oxidizing agent.
Carbamoylation: The intermediate is then reacted with a carbamoyl chloride to form the CARBAMOYL derivative.
Piperidine coupling: The CARBAMOYL derivative is coupled with piperidine under basic conditions to form the piperidinyl intermediate.
Sulfonylation: The piperidinyl intermediate is then sulfonylated using a sulfonyl chloride.
Final coupling: The sulfonylated intermediate is finally coupled with methyl phenyl carbamate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
METHYL N-[4-({4-[(4-IODO-2-METHYLPHENYL)CARBAMOYL]PIPERIDIN-1-YL}SULFONYL)PHENYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.
Reduction: The carbamate and sulfonyl groups can be reduced under specific conditions.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium azide or other nucleophiles in the presence of copper(I) iodide.
Major Products
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of sulfonyl and carbamate groups on biological systems. It may serve as a model compound for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of METHYL N-[4-({4-[(4-IODO-2-METHYLPHENYL)CARBAMOYL]PIPERIDIN-1-YL}SULFONYL)PHENYL]CARBAMATE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and carbamate groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The iodine atom may also play a role in the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- METHYL N-[4-({4-[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]PIPERIDIN-1-YL}SULFONYL)PHENYL]CARBAMATE
- METHYL N-[4-({4-[(4-CHLORO-2-METHYLPHENYL)CARBAMOYL]PIPERIDIN-1-YL}SULFONYL)PHENYL]CARBAMATE
Uniqueness
The presence of the iodine atom in METHYL N-[4-({4-[(4-IODO-2-METHYLPHENYL)CARBAMOYL]PIPERIDIN-1-YL}SULFONYL)PHENYL]CARBAMATE makes it unique compared to its bromine and chlorine analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C21H24IN3O5S |
|---|---|
Peso molecular |
557.4 g/mol |
Nombre IUPAC |
methyl N-[4-[4-[(4-iodo-2-methylphenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate |
InChI |
InChI=1S/C21H24IN3O5S/c1-14-13-16(22)3-8-19(14)24-20(26)15-9-11-25(12-10-15)31(28,29)18-6-4-17(5-7-18)23-21(27)30-2/h3-8,13,15H,9-12H2,1-2H3,(H,23,27)(H,24,26) |
Clave InChI |
PYEKBFRBEIQBRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)I)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B11662543.png)
![N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]thiophene-2-carbohydrazide](/img/structure/B11662547.png)


![3-[(2Z)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]propanoic acid](/img/structure/B11662569.png)
![Methyl 4-(2-chlorophenyl)-5-cyano-6-[(naphthalen-1-ylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11662575.png)
![4-(4-chlorophenyl)-N-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]piperazin-1-amine](/img/structure/B11662585.png)

![3-methyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662597.png)
![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11662604.png)
![diethyl 2-[6-ethoxy-2,2-dimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11662617.png)

![N'-[(E)-(3-methylphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11662624.png)
![Methyl 4-{[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B11662626.png)
